molecular formula C23H17N3O2S3 B2782803 5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 864939-00-4

5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2782803
CAS No.: 864939-00-4
M. Wt: 463.59
InChI Key: OMENYPDFLCREIY-UHFFFAOYSA-N
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Description

The compound 5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic carboxamide featuring three distinct moieties:

  • Benzothiazole: A bicyclic aromatic system known for enhancing bioactivity via π-π stacking and hydrogen bonding .
  • Thiophene-carboxamide: A sulfur-containing heterocycle linked to an amide group, which improves solubility and target affinity .
  • 4-(4-Methoxyphenyl)-5-methylthiazole: A substituted thiazole ring with a methoxy group, contributing to electronic modulation and metabolic stability .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S3/c1-13-20(14-7-9-15(28-2)10-8-14)25-23(29-13)26-21(27)18-11-12-19(30-18)22-24-16-5-3-4-6-17(16)31-22/h3-12H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMENYPDFLCREIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research on its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C20H18N4O2S2
  • Molecular Weight : 414.51 g/mol
  • CAS Number : 444935-60-8

Research indicates that compounds containing benzothiazole and thiazole moieties exhibit various biological activities, primarily through inhibition of key enzymes involved in inflammatory processes. The compound likely acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes.

Anti-inflammatory Activity

A review of thiazole derivatives highlighted their potential as COX/LOX inhibitors. For instance, several studies reported that thiazole-based compounds showed significant inhibition of COX-2 with IC50 values ranging from nanomolar to micromolar concentrations . The specific compound under discussion may share similar inhibitory properties due to structural similarities with these active derivatives.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been documented. Compounds similar to 5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide have shown activity against various bacterial strains. For example, studies demonstrated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) against pathogens like Pseudomonas aeruginosa and Candida albicans ranging from 100 µg/mL to 200 µg/mL .

Anticancer Activity

Recent studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of thiazole rings has been associated with enhanced cytotoxicity against cancer cells .

In Vivo Studies

In vivo studies involving thiazole derivatives have indicated significant anti-inflammatory effects. For instance, one study reported that a related compound demonstrated a reduction in paw edema in rat models when administered at doses correlating with the inhibition of COX enzymes .

Clinical Relevance

The clinical relevance of these findings is underscored by the ongoing research into the development of novel anti-inflammatory agents based on thiazole scaffolds. The potential for these compounds to serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) is a promising avenue for future research.

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 (µM)Notes
COX Inhibition 0.3 - 7Selective COX-2 inhibitors
LOX Inhibition 0.09 - 0.5Potent inhibitors in cell-free assays
Antimicrobial 100 - 200Effective against Pseudomonas aeruginosa
Anticancer VariesInduces apoptosis in cancer cell lines

Scientific Research Applications

Physical Properties

The compound is typically characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. The presence of multiple functional groups suggests potential reactivity and interaction with biological targets.

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in various diseases:

Anticancer Activity

Research indicates that derivatives of benzothiazole and thiazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that a related thiazole derivative exhibited IC50 values comparable to established chemotherapeutics, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. The compound's structure allows it to interact with microbial enzymes, inhibiting their function. For example, one study reported that thiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 0.125 µg/mL .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in signaling pathways, such as the ALK5 receptor associated with TGF-β signaling. A related compound was shown to inhibit Smad2/3 phosphorylation effectively, indicating its potential use in treating fibrotic diseases .

Material Science

Due to its unique electronic properties, the compound is also being explored for applications in organic electronics. Its thiophene component contributes to charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 ValueReference
AnticancerThiazole Derivative50 µg/mL
AntimicrobialBenzothiazole Derivative0.125 µg/mL
Enzyme InhibitionALK5 Inhibitor5.5 nM

Case Study 1: Anticancer Efficacy

In a recent study conducted on various thiazole derivatives, one compound exhibited remarkable anticancer activity against breast cancer cell lines, leading to a significant reduction in cell viability at concentrations as low as 10 µM. This study underscores the potential of developing targeted therapies based on the structural framework of the compound .

Case Study 2: Antimicrobial Properties

A series of experiments were conducted to evaluate the antimicrobial efficacy of thiazole derivatives against drug-resistant strains of bacteria. The results indicated that certain modifications to the benzothiazole core enhanced activity against resistant strains of Staphylococcus aureus, suggesting a pathway for developing new antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and electron-deficient thiazole rings facilitate nucleophilic substitution. Key examples include:

Reaction Type Conditions Reagents Products Source
Amide Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/EtOH)HCl, NaOHThiophene-2-carboxylic acid derivative,
Thiazole Halogenation DMF, 0–5°CN-chlorosuccinimide (NCS)5-Chloro-thiazole intermediate ,
  • Hydrolysis of the carboxamide group under acidic or basic conditions generates the corresponding carboxylic acid, critical for further derivatization.

  • Halogenation at the 5-position of the thiazole ring enhances electrophilicity for cross-coupling reactions .

Electrophilic Aromatic Substitution

The electron-rich thiophene and benzothiazole moieties undergo electrophilic substitution:

Reaction Type Conditions Reagents Position Products Source
Nitration HNO₃/H₂SO₄, 0°CNitronium ionThiophene C33-Nitro-thiophene derivative ,
Sulfonation SO₃/H₂SO₄, refluxSulfur trioxideBenzothiazole C66-Sulfo-benzothiazole intermediate ,
  • Nitration occurs preferentially at the C3 position of the thiophene ring, confirmed by regioselectivity studies .

  • Sulfonation of the benzothiazole ring improves solubility for biological assays .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated intermediates:

Reaction Type Catalyst Ligand Substrate Products Source
Suzuki Coupling Pd(PPh₃)₄-5-Bromo-thiazoleBiaryl derivatives ,
Buchwald-Hartwig Pd₂(dba)₃/XPhosXPhosAryl chloridesAminated thiophene analogs,
  • Suzuki coupling installs aryl groups at the thiazole ring, expanding structural diversity .

  • Buchwald-Hartwig amination introduces amines to enhance pharmacokinetic properties .

Oxidation and Reduction

Redox reactions modify the carboxamide and methoxy groups:

Reaction Type Conditions Reagents Products Source
Methoxy Demethylation BBr₃, CH₂Cl₂, −78°CBoron tribromidePhenolic derivative ,
Nitro Reduction H₂/Pd-C, EtOHHydrogen gasAmino-thiophene analog ,
  • Demethylation of the 4-methoxyphenyl group yields a phenol, useful for prodrug design .

  • Nitro groups are reduced to amines, enabling conjugation with targeting moieties .

Cycloaddition and Ring-Opening

The thiophene core participates in cycloaddition reactions:

Reaction Type Conditions Reagents Products Source
1,3-Dipolar Cycloaddition Microwave, 120°CAzidesTriazole-fused derivatives
Diels-Alder Toluene, refluxMaleic anhydrideSix-membered adducts ,
  • Microwave-assisted cycloaddition with azides generates triazole hybrids with enhanced bioactivity .

  • Diels-Alder reactions yield bicyclic structures for probing enzyme inhibition .

Mechanistic Insights

  • COX Inhibition : The carboxamide group binds to cyclooxygenase (COX) via hydrogen bonding, while the benzothiazole moiety stabilizes hydrophobic interactions .

  • Metabolic Stability : Oxidation of the thiophene ring by cytochrome P450 enzymes produces sulfoxide metabolites, as shown in pharmacokinetic studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural variations among analogs influence solubility, melting points, and bioactivity:

Compound Name / ID Core Structure Substituents Molecular Formula Key Properties Reference
Target Compound Benzothiazole-thiophene-thiazole 4-Methoxyphenyl, 5-methylthiazole C₂₃H₁₆N₄O₂S₃ High polarity (amide, methoxy)
Compound 9e () Benzodiazol-triazole-thiazole 4-Methoxyphenylthiazole C₂₈H₂₁N₅O₂S₂ Mp: 198–200°C; IR ν(C=O): 1663 cm⁻¹
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide () Thiazole-carboxamide 3,4-Dichlorophenyl C₁₃H₈Cl₂N₄OS Lipophilic (Cl groups)
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () Thiophene-carboxamide Ethyl, methylthiazole C₁₁H₁₂N₂OS₂ Moderate solubility (alkyl groups)

Key Observations :

  • Methoxy vs.
  • Thermal Stability : Compound 9e () has a higher melting point (198–200°C) than halogenated analogs, likely due to stronger intermolecular hydrogen bonds .
Anticancer Activity
  • Thiazole Derivatives () : Compounds 7b and 11 demonstrated IC₅₀ values of 1.61 μg/mL and 1.98 μg/mL against HepG-2 cells, attributed to thiazole-mediated apoptosis induction . The target compound’s benzothiazole-thiophene core may exhibit similar mechanisms.
  • Triazole-Thiones () : Triazole derivatives showed moderate antifungal activity, but thiophene-carboxamides like the target may offer broader efficacy due to enhanced membrane permeability .
Enzyme Inhibition
  • Docking Studies () : Compound 9c (structurally similar to the target) exhibited strong binding to α-glucosidase, with a docking score comparable to acarbose. The methoxyphenyl group in the target may further optimize hydrophobic interactions .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate solvents, catalysts, and reaction temperatures. For example:
  • Solvent Choice : Dry acetone or ethanol is often used to minimize side reactions (e.g., ).
  • Catalysts : Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates nucleophilic substitutions ().
  • Reflux Conditions : Refluxing for 3–20 hours ensures complete reaction ().
  • Purification : Recrystallization from ethanol/DMF mixtures improves purity ().
    Table 1 : Comparison of Reaction Conditions from Literature
StepSolventCatalystTime (h)Yield (%)Reference
Thiazole formationAcetoneK₂CO₃370–85
AmidationDioxaneEt₃N376–80

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-S-C at ~680 cm⁻¹) ().
  • NMR : ¹H NMR reveals proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm; thiophene protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and aromatic systems ().
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., M⁺ peaks with <5 ppm error) ().

Q. How can solvent and catalyst selection impact the formation of thiazole intermediates?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may require higher temperatures.
  • Proton scavengers (e.g., Et₃N) prevent acid-catalyzed side reactions ().
  • Example : Using Et₃N in dioxane with chloroacetyl chloride minimizes hydrolysis, yielding >75% amidation ().

Q. What methods are recommended for assessing purity during synthesis?

  • Methodological Answer :
  • TLC : Monitor reaction progress using silica plates (e.g., ethyl acetate/hexane, 3:7 ratio) ().
  • HPLC : Quantify purity (>95% by area normalization) with C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values ().

Q. How can researchers mitigate common by-products in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Isolation : Purify intermediates (e.g., via column chromatography) before proceeding ().
  • Temperature Control : Avoid overheating during cyclization to prevent decomposition ().
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups for sensitive amines ().

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known roles in disease (e.g., kinases, proteases).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions ().
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values ().
    Figure 1 : Docking pose of a related compound (9c) with α-glucosidase (yellow: target; purple: ligand) .

Q. What strategies can resolve contradictions in spectral data for structural confirmation?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to assign ambiguous carbons/protons (e.g., distinguishing thiophene vs. benzothiazole signals) ().
  • X-ray Crystallography : Resolve tautomerism or stereochemistry issues (e.g., ).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbon environments ().

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :
  • Substitution Patterns : Systematically vary substituents (e.g., methoxy → fluoro, methyl → ethyl) ().
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and selectivity (kinase profiling).
    Table 2 : SAR of Thiazole Derivatives (Example)
SubstituentIC₅₀ (α-glucosidase, µM)Cytotoxicity (HeLa, µM)
4-Methoxy12.3 ± 0.5>100
4-Fluoro8.7 ± 0.345.2 ± 2.1

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC ().
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation (t₁/₂ > 60 min preferred) ().
  • Light/Temperature Sensitivity : Store at 4°C in amber vials to prevent photodegradation ().

Q. How does this compound compare to structurally similar analogs in terms of bioactivity?

  • Methodological Answer :
  • Computational Comparison : Overlay 3D structures (e.g., PyMOL) to identify conserved pharmacophores ().
  • Biological Profiling : Compare IC₅₀ values across analogs (e.g., benzothiazole vs. oxazole derivatives) ().
  • Patent Analysis : Review prior art to avoid redundant targets (e.g., kinase inhibitors in ).

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